molecular formula C19H21N5O B2367322 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide CAS No. 1210351-77-1

4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide

Cat. No.: B2367322
CAS No.: 1210351-77-1
M. Wt: 335.411
InChI Key: HKZQDMFNEGLORE-UHFFFAOYSA-N
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Description

4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide is a complex organic compound that features a benzimidazole core linked to a piperazine ring through a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The benzimidazole moiety is known for its bioactivity, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Another benzimidazole derivative with similar bioactivity.

    Benzimidazole N-oxides: Oxidized forms of benzimidazole with distinct chemical properties.

    N-Benzylpiperazine Derivatives: Compounds with similar piperazine structures but different substituents.

Uniqueness

4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide is unique due to the combination of the benzimidazole and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and other applications .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-benzylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(20-14-15-6-2-1-3-7-15)24-12-10-23(11-13-24)18-21-16-8-4-5-9-17(16)22-18/h1-9H,10-14H2,(H,20,25)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZQDMFNEGLORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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